Piperidin-3-yl diisopropylcarbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
piperidin-3-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(10(3)4)12(15)16-11-6-5-7-13-8-11/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
GYUHUXVBQNSVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-3-yl diisopropylcarbamate, typically involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield 3-arylpiperidines . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex to form cyclic amines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. These methods allow for the large-scale synthesis of piperidine compounds with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl diisopropylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while reduction can produce piperidines with different substituents .
Scientific Research Applications
Piperidin-3-yl diisopropylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of piperidin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, leading to various pharmacological effects. The exact mechanism may vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Piperidin-3-yl diisopropylcarbamate’s diisopropylcarbamate group may confer greater steric bulk and lipophilicity compared to the pivalamide (tert-butyl carboxamide) groups in HB455, HB035, and HB032. This could influence solubility and metabolic stability .
- Price Parity : All listed compounds share identical pricing tiers ($400–$4800), suggesting comparable synthesis complexity or market demand .
- Molecular Weight : this compound (unlisted) is likely heavier (~250–300 g/mol range) than HB032 (236.31) but lighter than HB454 (366.41) due to its carbamate vs. ester functionality .
Research Findings and Functional Group Analysis
- Carbamates vs. Carboxamides : Carbamates (e.g., diisopropylcarbamate) are generally more hydrolytically stable than esters (e.g., HB454’s dicarboxylate) but less stable than carboxamides (e.g., pivalamide in HB455). This impacts their utility in drug design .
- Synthetic Accessibility : The absence of halogen or silyl protecting groups (cf. HB455’s bromine or HB035’s tert-butyldimethylsilyl) in the target compound suggests a simpler synthesis pathway, though this is speculative without direct data.
Q & A
Basic Research Question
- Literature Meta-Analysis : Compile IC values, logP, and binding affinities of structurally related carbamates (e.g., piperidine/pyrrolidine derivatives) to establish baseline activity .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), comparing binding poses with known inhibitors .
- Benchmarking Assays : Replicate published protocols (e.g., kinase inhibition buffer conditions: 10 mM MgCl, 1 mM DTT, pH 7.5) to ensure cross-study comparability .
What advanced methodologies enable the study of this compound’s metabolic stability?
Advanced Research Question
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS over 60 minutes. Calculate half-life using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions, critical for predicting drug-drug interactions .
- Metabolite Identification : Apply HRMS/MS fragmentation patterns to detect phase I/II metabolites, referencing piperidine derivative studies for common biotransformations (e.g., N-dealkylation, hydroxylation) .
How can researchers resolve conflicting spectroscopic data during structural elucidation?
Advanced Research Question
- Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography data. For example, crystallographic data (space group P222, a = 5.499 Å) can confirm stereochemistry disputed by NMR .
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange broadening in piperidine rings, resolving overlapping signals .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to assign ambiguous peaks .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
